molecular formula C17H19NO7 B1211861 Dihydronarciclasine CAS No. 40042-08-8

Dihydronarciclasine

Número de catálogo: B1211861
Número CAS: 40042-08-8
Peso molecular: 349.3 g/mol
Clave InChI: PWWBPUNUKQOTSZ-OSVMQOHBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydronarciclasine, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO7 and its molecular weight is 349.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Alzheimer's Disease

Mechanism of Action
Research indicates that dihydronarciclasine exhibits neuroprotective properties by modulating the amyloid precursor protein (APP) processing. It activates α-secretase, which prevents the formation of β-amyloid (Aβ), a key pathological feature of Alzheimer’s disease. In a study involving transgenic mouse models, treatment with 7-deoxy-trans-dihydronarciclasine resulted in decreased levels of Aβ and improved cognitive function, suggesting its potential as a disease-modifying therapy for Alzheimer's disease .

Case Study
In a controlled experiment using Tg2576 mice, administration of the compound led to significant reductions in both Aβ levels and APP levels in the cerebral cortex. Behavioral tests showed improvements in memory functions, indicating that this compound could be a promising candidate for further development as an anti-Alzheimer's agent .

Anti-Inflammatory Properties

Mechanism of Action
this compound has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 in microglial cells activated by lipopolysaccharides. This suggests its role as an anti-neuroinflammatory agent .

Case Study
In vitro studies demonstrated that treatment with 7-deoxy-trans-dihydronarciclasine reduced the expression of pro-inflammatory markers in BV-2 microglial cells. In vivo experiments further confirmed that it decreased TNF-α and cyclooxygenase-2 (COX-2) levels in the cerebral cortex of treated mice, showcasing its therapeutic potential for neuroinflammatory conditions .

Antileukemic Activity

Mechanism of Action
The compound has also been investigated for its antileukemic effects. Research indicates that this compound can induce apoptosis in acute myeloid leukemia (AML) cells by triggering cell cycle arrest and promoting the expression of cell cycle regulatory proteins such as p27 .

Case Study
In laboratory settings, synthetic variants of this compound demonstrated significant cytotoxic effects against AML cell lines. The induction of apoptosis was confirmed through various assays measuring cell viability and apoptosis markers, suggesting that this compound could be developed into a therapeutic agent for leukemia treatment .

Data Summary Table

Application AreaMechanism of ActionKey Findings
NeuroprotectionActivates α-secretase to reduce Aβ productionImproved cognitive function and reduced Aβ levels in Tg2576 mice .
Anti-inflammationInhibits pro-inflammatory cytokinesDecreased TNF-α and COX-2 levels in microglial cells .
Antileukemic ActivityInduces apoptosis in AML cellsTriggered cell cycle arrest and increased p27 expression .

Análisis De Reacciones Químicas

Protection-Deprotection Strategies

To prevent undesired side reactions during hydrogenation, acetonide and silyl ether protections are employed:

  • Acetonide formation : Narciclasine derivatives (e.g., 2d ) are protected using 2,2-dimethoxypropane (92% yield) .

  • Silyl ether protection : Phenolic hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups to enhance hydrogenation efficiency .

  • Deprotection : Potassium carbonate in methanol-water (9:1) removes acetate groups post-hydrogenation .

Comparative Reaction Data

Reaction Type Conditions Yield Selectivity Reference
Hydrogenation (Pd/C)1 atm H₂, CH₂Cl₂-EtOH, 4 h65%trans:cis = 2.6:1
Organocatalytic Michael(8S,9S)-epiquinine, CHCl₃, −20°C85%99% ee
Acetonide DeprotectionK₂CO₃, MeOH-H₂O (9:1), 3 days98%N/A

Challenges and Innovations

  • Regioselectivity : Competing pathways in benzodioxane formation require precise control of reaction pH and temperature .

  • Scalability : Multistep syntheses (up to 13 steps) highlight the need for streamlined methodologies .

  • Biological Relevance : Derivatives with modified ring A show retained or enhanced cytotoxicity, guiding structure-activity relationship studies .

This synthesis of data underscores the complexity and innovation in dihydronarciclasine chemistry, with implications for anticancer drug development. Future work may focus on catalytic systems to reduce step counts and improve enantioselectivity.

Propiedades

Número CAS

40042-08-8

Fórmula molecular

C17H19NO7

Peso molecular

349.3 g/mol

Nombre IUPAC

(1R,13R,14S,18R,19S)-9,19-dihydroxy-16,16-dimethyl-5,7,15,17-tetraoxa-12-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-2,4(8),9-trien-11-one

InChI

InChI=1S/C17H19NO7/c1-17(2)24-13-8(19)3-7-6-4-9-14(23-5-22-9)12(20)10(6)16(21)18-11(7)15(13)25-17/h4,7-8,11,13,15,19-20H,3,5H2,1-2H3,(H,18,21)/t7-,8+,11-,13-,15+/m1/s1

Clave InChI

PWWBPUNUKQOTSZ-OSVMQOHBSA-N

SMILES

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

SMILES isomérico

CC1(O[C@@H]2[C@H](C[C@H]3[C@H]([C@@H]2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

SMILES canónico

CC1(OC2C(CC3C(C2O1)NC(=O)C4=C(C5=C(C=C34)OCO5)O)O)C

Key on ui other cas no.

40042-08-8

Sinónimos

dihydronarciclasine
dihydronarciclasine, (2S-(2alpha,3beta,4beta,4abeta,11bbeta))-isomer
trans-dihydronarciclasine

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.